2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H19Cl2N3OS and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Anticonvulsant Properties : Some derivatives, including compounds structurally related to 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, have been synthesized and evaluated for anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives demonstrated effectiveness against seizures induced by maximal electroshock (Aktürk et al., 2002).
Antimicrobial and Antioxidant Activity
- Antimicrobial Activity : Compounds structurally related to this chemical have shown specificity towards Gram-positive bacterial species, exhibiting promising antimicrobial activity (M. V. et al., 2015).
- Antioxidant Activity : Some derivatives have been synthesized and evaluated for their in vitro antioxidant activities. These derivatives showed promising results in antioxidant studies (Hossan, 2020).
Anticancer Activities
- Anticancer Potential : Certain derivatives of this compound have been synthesized and tested for their anticancer activities. Some showed reasonable effectiveness against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Chemical Properties and Synthesis
- pKa Determination : The acidity constants (pKa values) of related acetamide derivatives have been determined, which helps in understanding their chemical behavior (Duran & Canbaz, 2013).
- Synthesis and Characterization : Various methods of synthesis and characterization of similar compounds have been documented, providing insights into their molecular structure and potential applications (Salman et al., 2015).
QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR) Studies : These studies help in understanding the relationship between the chemical structure of related compounds and their biological activities, particularly antibacterial properties (Desai et al., 2008).
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-7-10-19(11-8-16)29-22(17-9-12-20(25)21(26)13-17)14-27-24(29)31-15-23(30)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNOOXYDVRPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.